Product packaging for Ethyl 4-hydroxypiperidine-1-carboxylate(Cat. No.:CAS No. 65214-82-6)

Ethyl 4-hydroxypiperidine-1-carboxylate

Cat. No.: B1266444
CAS No.: 65214-82-6
M. Wt: 173.21 g/mol
InChI Key: QABJNOSERNVHDY-UHFFFAOYSA-N
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Description

Structural Context within Piperidine (B6355638) Derivatives and Heterocyclic Chemistry

Ethyl 4-hydroxypiperidine-1-carboxylate is structurally defined by a six-membered heterocyclic ring containing one nitrogen atom, which is the core of all piperidine compounds. ontosight.aiijnrd.org Heterocyclic chemistry is a vast branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in the ring. The piperidine ring is a "privileged structure" in medicinal chemistry, meaning it is frequently found in biologically active compounds and pharmaceuticals. researchgate.net

The specific structure of this compound features two key functional groups attached to this piperidine core:

A hydroxyl (-OH) group at the 4-position of the ring.

An ethyl carboxylate (-COOEt) group attached to the nitrogen atom (the 1-position). ontosight.ai

The presence of these groups imparts specific functionalities. The hydroxyl group can act as a hydrogen bond donor and a site for further chemical reactions like esterification or oxidation. The ethyl carboxylate group, on the other hand, modifies the properties of the nitrogen atom, influencing its basicity and providing another reaction handle. ontosight.ai

Role as a Versatile Intermediate and Building Block in Organic Synthesis

In organic synthesis, an "intermediate" or "building block" is a molecule that serves as a precursor for the creation of more complex target molecules. This compound is a prime example of such a compound due to its adaptable structure. ontosight.ai

Chemists can selectively modify either the hydroxyl group or the ethyl carboxylate group, or use the piperidine ring as a scaffold to add other chemical components. This versatility allows it to be a starting point for a diverse range of products. For instance, it is a key intermediate in the synthesis of various pharmaceuticals. ontosight.aichemicalbook.com Research has shown its utility in preparing compounds for treating neurological disorders. ontosight.ai It is also used to produce agrochemicals like fungicides and insecticides, as well as other fine chemicals such as surfactants and fragrances. chemicalbook.comresearchgate.net

Broad Academic and Industrial Research Relevance

The compound's utility as a building block ensures its relevance in both academic and industrial settings.

In academia , researchers explore new synthetic methodologies and create novel complex molecules with interesting chemical or biological properties using this compound as a starting material. These studies expand the toolkit of synthetic organic chemistry and can lead to the discovery of new classes of compounds.

In the industrial sector , particularly in pharmaceutical and agrochemical companies, this compound is a valuable commodity. ijnrd.orgencyclopedia.pub It serves as a crucial component in the manufacturing pipeline for a variety of commercial products. chemicalbook.com Its applications include the synthesis of:

Antihistamines ijnrd.org

Antipsychotics chemicalbook.comijnrd.org

Antidepressants chemicalbook.com

Analgesics (painkillers) ijnrd.orgontosight.ai

The widespread use of the piperidine framework in over twenty classes of pharmaceuticals underscores the industrial importance of versatile piperidine derivatives like this compound. nih.govencyclopedia.pub

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO3 B1266444 Ethyl 4-hydroxypiperidine-1-carboxylate CAS No. 65214-82-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-hydroxypiperidine-1-carboxylate
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InChI

InChI=1S/C8H15NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h7,10H,2-6H2,1H3
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InChI Key

QABJNOSERNVHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50215521
Record name Ethyl 4-hydroxypiperidine-1-carboxylate
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Molecular Weight

173.21 g/mol
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CAS No.

65214-82-6
Record name 1-Piperidinecarboxylic acid, 4-hydroxy-, ethyl ester
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Record name Ethyl 4-hydroxypiperidine-1-carboxylate
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Record name Ethyl 4-hydroxypiperidine-1-carboxylate
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Record name Ethyl 4-hydroxypiperidine-1-carboxylate
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Record name ETHYL 4-HYDROXYPIPERIDINE-1-CARBOXYLATE
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Ethyl 4-hydroxypiperidine-1-carboxylate

Conventional methods for the synthesis of this compound primarily rely on two straightforward and reliable strategies: the acylation of 4-hydroxypiperidine (B117109) and the reduction of a corresponding piperidone derivative.

Reactions Involving 4-Hydroxypiperidine Precursors

A common and direct method for the synthesis of this compound involves the reaction of 4-hydroxypiperidine with ethyl chloroformate. This N-acylation reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. The reaction is generally performed in a suitable organic solvent like dichloromethane (B109758) at a controlled temperature, often starting at 0°C and then proceeding at room temperature.

A typical reaction procedure is as follows: To a solution of 4-hydroxypiperidine in dichloromethane at 0°C, triethylamine and ethyl chloroformate are added. The reaction mixture is stirred for a period, after which it is worked up by washing with water and brine. The organic layer is then dried and concentrated to yield the desired product.

Reduction Strategies of Appropriately Substituted Piperidine (B6355638) Derivatives

An alternative established route to this compound is through the reduction of N-carbethoxy-4-piperidone. This method involves the conversion of the ketone functional group at the 4-position of the piperidine ring to a hydroxyl group. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) being a common and effective choice due to its selectivity and mild reaction conditions. The reduction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol (B145695).

This approach is advantageous as N-carbethoxy-4-piperidone is a commercially available starting material. The reduction is generally high-yielding and provides a straightforward pathway to the target molecule.

Advanced Synthetic Strategies and Catalytic Approaches

The development of stereoselective synthetic methods is crucial for accessing chiral piperidine scaffolds, which are prevalent in many biologically active molecules. Advanced strategies focus on the catalytic and asymmetric synthesis of 4-hydroxypiperidine derivatives, offering greater control over the stereochemical outcome.

Stereoselective Synthesis of Piperidine Scaffolds from Analogous Compounds

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral piperidines from prochiral precursors such as pyridinium (B92312) salts or N-protected 4-piperidones. This methodology utilizes chiral transition metal catalysts, most commonly based on iridium, rhodium, or ruthenium, to deliver hydrogen across a double bond with high stereocontrol.

For instance, iridium-catalyzed asymmetric hydrogenation of substituted pyridinium salts has been shown to produce chiral piperidines with high enantioselectivity. The use of chiral phosphine (B1218219) ligands is key to inducing asymmetry in these transformations. Similarly, ruthenium and rhodium complexes have been successfully employed in the asymmetric hydrogenation of N-protected 4-piperidones and related substrates to yield chiral 4-hydroxypiperidines.

Table 1: Examples of Asymmetric Hydrogenation for the Synthesis of Chiral Piperidine Scaffolds
Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee %)
[Ir(COD)Cl]₂ / (S)-BINAP / I₂N-Benzyl-2-methylpyridinium bromide(R)-N-Benzyl-2-methylpiperidine9896
[RuCl₂(p-cymene)]₂ / (R)-PhTRAPN-Boc-2-methylindole(R)-N-Boc-2-methylindoline>9995
[Rh(COD)Binapine]BF₄2-Acetylpyridine(R)-1-(Pyridin-2-yl)ethanol>9999

Regioselective ring-opening of strained cyclic precursors, such as epoxides and aziridines, provides another advanced strategy for the synthesis of substituted piperidine scaffolds. These methods allow for the introduction of functionality at specific positions with a high degree of control.

One such approach is the aza-Prins cyclization, which can be used for the diastereoselective synthesis of cis-4-hydroxypiperidines. This reaction involves the cyclization of a homoallylic amine with an aldehyde, mediated by a Lewis acid, to form the piperidine ring and introduce the hydroxyl group at the 4-position. The stereochemical outcome of the reaction can be controlled by the choice of reactants and reaction conditions.

Another strategy involves the regioselective ring-opening of appropriately substituted epoxides or aziridines with a suitable nitrogen-containing nucleophile. For example, the intramolecular cyclization of an amino-epoxide can lead to the formation of a 4-hydroxypiperidine ring. The regioselectivity of the ring-opening (i.e., attack at the more or less substituted carbon of the epoxide) can be influenced by the nature of the catalyst and the reaction conditions.

Table 2: Diastereoselective Aza-Prins Cyclization for the Synthesis of 4-Hydroxypiperidines
Homoallylic AmineAldehydeLewis AcidProduct (Major Diastereomer)Yield (%)Diastereomeric Ratio (dr)
N-Tosyl-2,2-dimethylpent-4-en-1-amineBenzaldehydeInCl₃cis-1-Tosyl-2-phenyl-4-hydroxy-4-methylpiperidine85>95:5
N-Benzyl-2,2-diphenylpent-4-en-1-amineGlyoxylic acid monohydrateTFAcis-1-Benzyl-4-hydroxy-4-phenylpiperidine-2-carboxylic acid7890:10
Enzyme-Catalyzed Transformations

Biocatalysis offers a powerful approach for the stereoselective modification of piperidine derivatives. Enzymes, particularly lipases, are widely employed for the kinetic resolution of racemic piperidines bearing hydroxyl groups. This process typically involves the enantioselective acylation of the alcohol or the hydrolysis of its corresponding ester.

Lipases such as Candida antarctica Lipase (B570770) B (CAL-B), often immobilized as Novozym 435, and lipase from Burkholderia cepacia (formerly Pseudomonas cepacia) have demonstrated high efficacy. nih.govu-szeged.hu In a typical kinetic resolution by acylation, the racemic this compound is treated with an acyl donor, such as vinyl acetate, in a non-polar organic solvent. The enzyme selectively catalyzes the esterification of one enantiomer, leaving the other unreacted. nih.gov The resulting mixture of the acylated product and the unreacted alcohol can then be separated. This method is crucial for accessing enantiomerically pure piperidinols, which are valuable chiral building blocks for complex targets. For instance, the lipase-catalyzed resolution of (±)-ethyl 5-hydroxypiperidine-2-carboxylate is a key step in the synthesis of Avibactam, a β-lactamase inhibitor. researchgate.net

EnzymeSubstrate TypeReactionAcyl Donor/SolventOutcome
Candida antarctica Lipase B (CAL-B) / Novozym 435Racemic Piperidine AlcoholsEnantioselective AcylationVinyl Acetate / tBuOMeHigh enantiomeric excess (>97%) of separated enantiomers. u-szeged.hu
Lipase from Burkholderia cepaciaRacemic HydroxylactamKinetic Resolution via AcetylationVinyl Acetate / 1,4-dioxaneEfficient separation of enantiomers for drug synthesis. nih.gov
Toyobo LIP-300 LipasePiperidine AtropisomersEnantioselective AcylationTrifluoroethyl isobutyrateSeparation of atropisomers, enabling synthesis of specific conformers. nih.gov

Green Chemistry Principles in Piperidine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of piperidine scaffolds to reduce environmental impact. Key strategies include the use of environmentally benign solvents, alternative energy sources, and renewable starting materials.

Water-mediated reactions represent a significant green approach. For example, the synthesis of substituted piperidinols has been achieved through a water-mediated intramolecular cyclization following a bis-aza Michael addition, showcasing water as a viable and sustainable solvent. nih.gov Furthermore, the development of synthetic routes from bio-renewable feedstocks is a cornerstone of green chemistry. A notable example is the synthesis of 2-aminomethylpiperidine from 2,5-bis(aminomethyl)furan, which is derived from biomass. rsc.org

Microwave-assisted synthesis has also emerged as a powerful tool, drastically reducing reaction times from hours to minutes and often improving yields. tsijournals.comnih.gov This technique has been successfully applied to various piperidine syntheses, including multicomponent reactions that build the heterocyclic ring in a single, efficient step. nih.govresearchgate.net

Green Chemistry PrincipleApplication in Piperidine SynthesisExampleReference
Alternative Energy Source Microwave IrradiationOne-pot tandem Michael addition-aldol condensation to form highly substituted piperidines. nih.govmdpi.com
Benign Solvents Use of WaterWater-mediated intramolecular cyclization for piperidinol synthesis. nih.gov
Renewable Feedstocks Biomass ConversionSynthesis of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan. rsc.org

Catalytic Systems for Piperidine Ring Formation and Modification

Catalysis is fundamental to the efficient and selective synthesis of piperidines. Both transition metal and organocatalytic systems have been developed to construct and modify the piperidine ring with high levels of control.

Transition metals are extensively used to catalyze a variety of transformations for piperidine synthesis.

Cobalt: Cobalt(II) complexes, such as cobalt(II) porphyrins, have been shown to catalyze the radical intramolecular cyclization of linear amino-aldehydes to furnish piperidines in high yields. nih.govnih.gov This method operates through a cobalt(III)-carbene radical intermediate.

Gold(I): Gold(I) complexes catalyze the oxidative amination of non-activated alkenes, enabling the difunctionalization of a double bond to simultaneously form the N-heterocycle and introduce an oxygen-containing substituent. nih.gov

Palladium: Palladium catalysts are workhorses in cross-coupling reactions to functionalize the piperidine core. Reactions such as the Suzuki-Miyaura and Heck couplings allow for the introduction of aryl, heteroaryl, and alkenyl groups onto pre-formed piperidine rings. nih.govwhiterose.ac.uk

Copper: Copper complexes are effective catalysts for intramolecular C-H amination reactions. For example, a copper(I) complex can catalyze the cyclization of N-fluoride amides to form piperidines, proceeding through the activation of N-F and C-H bonds. nih.govacs.org

Rhodium/Iridium: Rhodium and Iridium catalysts are highly effective for the hydrogenation of pyridine (B92270) derivatives to yield the corresponding piperidines. nih.govorganic-chemistry.org Iridium-catalyzed hydrogen borrowing [5+1] annulation methods have also been developed for the stereoselective synthesis of substituted piperidines. nih.gov

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of functionalized piperidines. Chiral secondary amines, such as proline and its derivatives (e.g., O-TMS protected diphenylprolinol), are frequently used to catalyze cascade reactions. nih.govacs.org A common strategy involves a domino Michael addition/aminalization process between aldehydes and nitroolefins, which can establish multiple stereocenters in a single step with excellent enantioselectivity. nih.gov These reactions often mimic biosynthetic pathways, providing a biomimetic approach to natural product synthesis. acs.org Hybrid methods that combine biocatalysis (using enzymes like transaminases) with organocatalysis have also been developed to create complex cascade reactions for synthesizing piperidine alkaloids. nih.gov

Chemical Reactivity and Derivatization Pathways

The functional groups on the this compound ring, namely the hydroxyl group and the N-carboxylate, are key sites for further chemical modification.

Reactions at the Hydroxyl Group (e.g., Esterification, Etherification)

The secondary hydroxyl group at the C-4 position is a versatile handle for introducing a wide range of functionalities through esterification and etherification.

Esterification: Standard esterification conditions, such as reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base, readily convert the hydroxyl group into its corresponding ester. As previously noted, enzyme-catalyzed acylation is also a highly effective method, particularly for achieving enantioselectivity. nih.gov

Etherification: The Williamson ether synthesis is a classic and reliable method for forming ethers from the hydroxyl group. masterorganicchemistry.comyoutube.com This SN2 reaction involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then displaces a leaving group from an alkyl halide to form the ether. libretexts.orgchemistrysteps.com Another important method is the Mitsunobu reaction, which allows for the conversion of the alcohol to an ether under mild conditions using triphenylphosphine (B44618) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). This reaction is particularly useful for synthesizing N-heterocyclic alkyl ethers.

Reaction TypeReagentsMechanismKey Features
Esterification Acyl Chloride/Anhydride, BaseNucleophilic Acyl SubstitutionStraightforward, high-yielding conversion to esters.
Williamson Ether Synthesis 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)SN2Best with primary alkyl halides to avoid elimination. masterorganicchemistry.comlibretexts.org
Mitsunobu Reaction Triphenylphosphine (PPh₃), DEAD/DIAD, R-OHAlkoxyphosphonium IntermediateMild conditions, proceeds with inversion of stereochemistry.

Reactions at the Carbamate (B1207046) Group

The N-ethoxycarbonyl group, a carbamate functional group, plays a crucial role in the reactivity and stability of the piperidine ring. It serves as a protecting group for the nitrogen atom, diminishing its basicity and nucleophilicity. However, the carbamate itself can undergo several important transformations.

Hydrolysis and Cleavage: The ethyl carbamate moiety can be cleaved under both acidic and basic conditions to yield the unprotected 4-hydroxypiperidine. Acid-catalyzed hydrolysis, often employing strong acids like hydrochloric acid (HCl) in a solvent such as 1,4-dioxane, proceeds efficiently to afford the corresponding hydrochloride salt of 4-hydroxypiperidine. chemicalbook.com Alkaline hydrolysis is also feasible, typically requiring more forcing conditions. Metabolic studies on related compounds have shown that cleavage of the ethyl carbamate moiety can also occur enzymatically in vivo. nih.gov

Modification of the Ester Group: While complete cleavage is common, the carbamate can also be modified. Transesterification, though less common, can be achieved under specific catalytic conditions to replace the ethyl group with other alkyl or aryl groups. Additionally, reduction of the ester portion is possible, though it often requires strong reducing agents and may compete with other reducible functional groups in the molecule.

ReactionReagents and ConditionsProduct
Acidic HydrolysisSaturated HCl in 1,4-dioxane, room temperature, 2h4-Hydroxypiperidine hydrochloride
Enzymatic CleavageIn vivo metabolic processes4-Hydroxypiperidine

Transformations Involving the Piperidine Nitrogen

While the carbamate group significantly attenuates the reactivity of the piperidine nitrogen, its removal unveils a secondary amine that is amenable to a wide range of chemical transformations.

Deprotection: As mentioned, the primary transformation involving the piperidine nitrogen is the removal of the ethoxycarbonyl protecting group. This deprotection is a key step in many synthetic sequences, as it liberates the nitrogen for subsequent functionalization. chemicalbook.com

N-Alkylation and N-Arylation: Once deprotected, the resulting 4-hydroxypiperidine is a versatile nucleophile. It can readily undergo N-alkylation with various alkyl halides or through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. N-arylation can be accomplished using methodologies such as the Buchwald-Hartwig amination.

Amide and Sulfonamide Formation: The deprotected nitrogen can also react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These transformations are fundamental in medicinal chemistry for the synthesis of diverse libraries of piperidine-based compounds.

Oxidation and Reduction Chemistry of Piperidine Derivatives

The hydroxyl group at the C4 position is a primary site for oxidation and reduction reactions, enabling access to other important piperidine-based building blocks.

Oxidation of the Hydroxyl Group: The secondary alcohol of this compound can be oxidized to the corresponding ketone, N-ethoxycarbonyl-4-piperidone (also known as N-carbethoxy-4-piperidone). prepchem.com This transformation is typically achieved using a variety of oxidizing agents. Mild conditions are often preferred to avoid over-oxidation or side reactions.

Commonly employed reagents for this oxidation include:

Chromium-based reagents: Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane (DCM).

Dess-Martin Periodinane (DMP): A mild and selective oxidizing agent.

Swern Oxidation: Using oxalyl chloride or trifluoroacetic anhydride with dimethyl sulfoxide (B87167) (DMSO), followed by a hindered base like triethylamine.

Reduction of the Ketone: The resulting N-ethoxycarbonyl-4-piperidone can be reduced back to this compound using various reducing agents. The choice of reagent can influence the stereoselectivity of the reduction if adjacent stereocenters are present. Common reducing agents include sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminium hydride (LiAlH₄) at low temperatures. In related systems, L-Selectride has been used for the stereoselective reduction of enones to the corresponding piperidones. acs.org

TransformationStarting MaterialReagentsProduct
OxidationThis compoundPCC, DCMN-Ethoxycarbonyl-4-piperidone
ReductionN-Ethoxycarbonyl-4-piperidoneNaBH₄, MethanolThis compound

Nucleophilic Substitution Reactions

The hydroxyl group at the C4 position can be converted into a good leaving group, facilitating nucleophilic substitution reactions. Alternatively, it can be directly displaced under certain conditions.

Activation of the Hydroxyl Group: To facilitate substitution, the hydroxyl group is often converted into a better leaving group, such as a tosylate, mesylate, or triflate, by reaction with the corresponding sulfonyl chloride in the presence of a base. Halogenation can be achieved using reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination).

Displacement by Nucleophiles: Once activated, the C4 position is susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups, including:

Azides: Using sodium azide, which can then be reduced to an amine.

Cyanides: Introducing a nitrile group, which is a versatile precursor for carboxylic acids, amines, and amides.

Thiols: To form thioethers.

Alkoxides and Phenoxides: To form ethers.

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful method for the direct conversion of the hydroxyl group into other functionalities with inversion of stereochemistry. rsc.org This reaction typically involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of a suitable nucleophile. rsc.org For instance, N-Boc-4-hydroxypiperidine, a closely related analogue, has been used in Mitsunobu reactions to synthesize N-heterocyclic alkyl ethers. chemicalbook.comchemdad.com This methodology can be applied to form C-O, C-N, and C-S bonds at the C4 position.

Reaction TypeReagents and ConditionsNucleophileProduct Functional Group
MitsunobuPPh₃, DEAD/DIAD, THFPhenols, Carboxylic Acids, Hydrazoic AcidEther, Ester, Azide
Substitution (via tosylate)1. TsCl, Pyridine; 2. Nu⁻NaN₃, NaCNAzide, Cyano

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization of this compound is frequently employed for both analytical and synthetic purposes. For analytical applications, particularly in gas chromatography-mass spectrometry (GC-MS), derivatization enhances volatility and improves chromatographic peak shape.

Silylation: The active hydrogen of the hydroxyl group can be replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). nih.gov This derivatization is crucial for the GC-MS analysis of polar compounds containing hydroxyl groups. nih.gov

Acylation: The hydroxyl group can be acylated to form esters. This is achieved by reacting the compound with an acyl chloride or anhydride in the presence of a base. For analytical purposes, fluorinated anhydrides are often used to enhance detectability.

Alkylation/Esterification: For synthetic purposes, the hydroxyl group can be converted into an ester through reaction with a carboxylic acid under esterification conditions, such as using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This strategy is used to introduce a wide variety of ester functionalities.

Derivatization MethodReagent(s)Purpose
SilylationBSTFA, TMCSGC-MS Analysis (increases volatility)
AcylationAcyl chloride or Anhydride, BaseGC-MS Analysis, Synthetic Intermediate
EsterificationCarboxylic Acid, DCC, DMAPSynthetic Intermediate

Applications in Medicinal Chemistry Research

Role as a Key Synthetic Intermediate in Pharmaceutical Development

Ethyl 4-hydroxypiperidine-1-carboxylate is fundamentally a key intermediate in the synthesis of pharmaceuticals. chemicalbook.comchemimpex.com Its structure is valued for its stability and compatibility with diverse reaction conditions, which allows for its efficient incorporation into various chemical processes to create innovative drug formulations. chemimpex.com

The structure of this compound, featuring a reactive hydroxyl group and a protected amine, makes it an excellent precursor for a range of bioactive molecules. chemimpex.com The piperidine (B6355638) scaffold is a common feature in many pharmacologically active compounds, and this particular reagent provides a convenient and efficient way to introduce this motif. chemimpex.comnih.gov Its enhanced reactivity and solubility are key attributes that make it an ideal candidate for numerous synthetic applications in drug discovery. chemimpex.com

The compound serves as a critical building block in the synthesis of novel pharmaceuticals aimed at treating neurological disorders. chemimpex.com The piperidine core is a well-established pharmacophore for central nervous system (CNS) targets. Research has utilized this compound for studies related to neurotransmitter modulation, which is crucial for understanding cognitive functions and developing potential treatments for a variety of neurological conditions. chemimpex.com Its derivatives are investigated for use as antipsychotics and antidepressants. chemicalbook.com Furthermore, derivatives of 4-hydroxypiperidine (B117109) have been studied as potential treatments for cocaine dependence by targeting the dopamine (B1211576) transporter. nih.gov

This compound is a valuable starting point for the synthesis of analgesics and anti-inflammatory drugs. chemimpex.comresearchgate.net The core 4-hydroxypiperidine structure is a component of powerful morphine-like analgesics. google.com

In one study, six substituted phenacyl derivatives of 4-hydroxypiperidine were synthesized and evaluated for analgesic activity. researchgate.net The research found that halogenated phenacyl derivatives, in particular, showed a degree of protection against acetic acid-induced writhing in mice, a common method for screening analgesic compounds. researchgate.net This indicates that modifying the core structure of 4-hydroxypiperidine can lead to derivatives with notable analgesic potential. researchgate.net The piperidine moiety itself is considered essential for the analgesic activity of molecules like morphine. tandfonline.com

Structure-Activity Relationship (SAR) Studies on Piperidine-Based Therapeutics (via derivatives)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, helping to decipher how the specific structural features of a molecule influence its biological activity. For therapeutics derived from this compound, SAR studies are crucial for optimizing potency and selectivity.

The piperidine ring is recognized as a highly influential structural element for activity at various receptors. nih.gov Research on dual-acting compounds targeting both histamine (B1213489) H3 and sigma-1 receptors found that the piperidine moiety was a critical feature for high affinity. nih.gov A direct comparison between a derivative containing a piperidine core and one with a piperazine (B1678402) core showed a significant difference in inhibitory potency, highlighting the piperidine's importance for specific receptor interactions. nih.gov

In studies focused on analgesic agents, SAR analysis of 4-hydroxypiperidine derivatives revealed key insights. For instance, the evaluation of substituted phenacyl derivatives showed that the type and position of the substituent dramatically affected analgesic outcomes. researchgate.net Specifically, only the halogenated phenacyl derivatives demonstrated analgesic activity in the chemical-induced pain model used, while other derivatives were inactive. researchgate.net This demonstrates how targeted chemical modifications to the parent piperidine structure can systematically alter its pharmacological profile.

Table 2: Analgesic Activity of 4-Hydroxypiperidine Derivatives
Derivative TypeActivity in Acetic Acid Writhing TestReference
Halogenated Phenacyl Derivatives Showed protection (analgesic effect) researchgate.net
Non-halogenated Phenacyl Derivatives Inactive researchgate.net

Mechanism of Action Studies at the Molecular Level (via derivatives)

Understanding how a drug molecule interacts with its biological target at the molecular level is key to developing safer and more effective therapies. Derivatives of this compound are used in such studies to elucidate these mechanisms.

One investigation into a hydroxypiperidine analogue designed as a dopamine transporter compound provided detailed molecular insights. nih.gov The study found that a specific aspartate residue (D68) in the human dopamine transporter was critical for binding the hydroxyl-substituted piperidine derivative. nih.gov It was proposed that the hydroxyl group on the piperidine ring forms a hydrogen bond with the carboxyl group of the aspartate residue. nih.gov This specific interaction was linked to the compound's cocaine antagonist activity, demonstrating how a functional group on the piperidine core can dictate the molecular mechanism of action. nih.gov

The piperidine scaffold is a component of many molecules designed to be enzyme inhibitors. Research into novel sitagliptin (B1680988) derivatives, for instance, has focused on creating potent inhibitors for enzymes like α-amylase and α-glucosidase, which are relevant to managing type 2 diabetes. While not directly synthesized from the title compound, this research underscores the utility of the piperidine motif in the design of enzyme inhibitors.

Receptor Binding and Modulation Studies

While direct and extensive receptor binding data for this compound itself is not widely published, its structural motif is integral to numerous compounds designed to interact with various receptors. The piperidine ring is a common feature in ligands targeting G-protein coupled receptors (GPCRs) and other receptor systems.

Research on related hydroxypiperidine analogues demonstrates their significance in achieving high-affinity receptor binding. For instance, in the development of ligands for the dopamine transporter, the introduction of a hydroxyl group into the piperidine ring of lead compounds has been shown to significantly influence binding affinity. In a series of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine analogues, the trans-3-hydroxy derivatives exhibited marked stereospecificity in their binding to the dopamine transporter. nih.gov The (+) enantiomer showed a 122-fold higher potency in inhibiting the binding of a radiolabeled cocaine analogue compared to the (-) enantiomer, highlighting the critical role of the hydroxyl group's spatial orientation in receptor interaction. nih.gov

Furthermore, studies on piperidine and piperazine derivatives targeting histamine H3 and sigma-1 (σ1) receptors have underscored the importance of the piperidine core for σ1 receptor affinity. nih.gov Molecular dynamics simulations have revealed that the interactions of the piperidine ring within the lipophilic binding pocket of the σ1 receptor are crucial for binding. nih.gov The substitution on the piperidine nitrogen, for example, from a proton to a methyl group, can compensate for unfavorable polar interactions and enhance binding affinity. nih.gov

The following table summarizes the binding affinities of representative piperidine derivatives at various receptors, illustrating the importance of the core structure and its substitutions.

Compound/Derivative ClassTarget ReceptorBinding Affinity (Ki/IC50)Key Findings
(+)-trans-3-hydroxy-4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidineDopamine TransporterIC50 = 0.46 nM (vs. [3H]WIN 35,428)The hydroxyl group and its stereochemistry are critical for high-affinity binding. nih.gov
4-(2-Aminoethyl)piperidine Derivativesσ1 ReceptorKi values in the nanomolar rangeThe piperidine scaffold is a key element for high σ1 receptor affinity. nih.gov
4-Oxo-1,4-dihydroquinoline-3-carboxamides with piperidine substituentsCB2 Cannabinoid ReceptorKi values in the nanomolar rangeThe piperidine moiety is a common feature in potent and selective CB2 ligands. ucl.ac.be

Interaction with Ion Channels

The piperidine scaffold is a well-established component in a variety of ion channel modulators. While specific studies detailing the direct interaction of this compound with ion channels are limited, its structural framework is present in many known ion channel blockers. For example, second-generation antihistamines like Loratadine, which contains an ethyl piperidine-1-carboxylate moiety, are known to interact with ion channels, although their primary mechanism of action is H1 receptor antagonism. wikipedia.org

The modulation of voltage-gated calcium channels (Ca-v) is another area where piperidine-containing structures are relevant. Dihydropyridines, a major class of Ca-v channel blockers, share structural similarities with the piperidine ring system and its ability to be substituted. mdpi.com The interaction of these compounds with the channel is highly specific, often involving hydrogen bonds and hydrophobic interactions within the channel pore.

Research into the modulation of ion channels often involves the synthesis of derivatives from simple building blocks like this compound to explore the structure-activity relationships that govern potency and selectivity.

Computational and Chemoinformatic Approaches in Drug Design

Computational methods are invaluable in modern drug discovery for predicting the properties and interactions of molecules like this compound and its derivatives, thereby guiding the design of new therapeutic agents.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its derivatives, docking studies can elucidate potential binding modes within the active sites of target proteins.

A recent study focused on the synthesis and molecular docking of Schiff bases derived from a close analog, Ethyl 4-aminopiperidine-1-carboxylate. acgpubs.orgacgpubs.org These derivatives were docked against human acetylcholinesterase (hAChE), a key enzyme in the pathology of Alzheimer's disease. The study found that the synthesized compounds exhibited favorable binding energies, with some derivatives showing higher binding affinity than the reference drug Tacrine. acgpubs.orgacgpubs.org The interactions observed in the docking simulations included hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site of hAChE. acgpubs.orgacgpubs.org

The following table presents the results of a molecular docking study of Schiff bases derived from Ethyl 4-aminopiperidine-1-carboxylate against human acetylcholinesterase (PDB: 7XN1).

CompoundTarget ProteinBinding Energy (kcal/mol)Interacting Residues (Examples)
Schiff base derivative 14hAChE (7XN1)-7.34Not specified
Schiff base derivative 15hAChE (7XN1)-7.41Not specified
Schiff base derivative 16hAChE (7XN1)-7.52Not specified
Tacrine (Reference)hAChE (7XN1)-7.48Not specified

These studies demonstrate that the ethyl piperidine-1-carboxylate scaffold can be effectively utilized to design inhibitors for specific enzyme targets, with molecular docking providing crucial insights into the binding interactions that drive potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For piperidine derivatives, QSAR studies have been instrumental in identifying the key structural features that contribute to their therapeutic effects.

Several QSAR studies have been conducted on various classes of piperidine derivatives to model their activity as, for example, anticancer agents or for their cardiotoxicity. researchgate.netnih.govmdpi.com These studies typically involve the calculation of a wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic properties. Methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and more advanced machine learning algorithms are then used to build predictive models.

For instance, a 3D-QSAR study on piperidine carboxamide derivatives as anaplastic lymphoma kinase (ALK) inhibitors utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). researchgate.net The resulting models showed good predictive ability and highlighted the importance of steric, electrostatic, and hydrophobic fields for the inhibitory activity. researchgate.net Although this compound was not part of this specific study, the findings provide a framework for how its derivatives could be optimized for similar targets.

The general workflow for a QSAR study on piperidine derivatives is outlined below:

StepDescription
1. Data Set CollectionA series of piperidine derivatives with known biological activity (e.g., IC50 values) is compiled.
2. Molecular Descriptor CalculationA variety of 2D and 3D descriptors are calculated for each molecule in the dataset.
3. Model DevelopmentStatistical methods (e.g., MLR, PLS) are used to build a mathematical relationship between the descriptors and the biological activity.
4. Model ValidationThe predictive power of the QSAR model is assessed using internal and external validation techniques.
5. InterpretationThe model is interpreted to understand which structural features are most important for the desired activity.

Prediction of Reactivity and Metabolic Stability

The prediction of a molecule's reactivity and metabolic fate is a critical aspect of drug design. For this compound, computational tools can be used to predict its likely points of metabolic transformation. The piperidine ring and the ethyl ester are potential sites for metabolic reactions.

The metabolism of many drugs containing a piperidine moiety is often mediated by cytochrome P450 (CYP) enzymes. Common metabolic pathways include N-dealkylation, hydroxylation of the piperidine ring, and oxidation to form lactams. The presence of the ethyl carboxylate group introduces the possibility of hydrolysis by esterases to yield the corresponding carboxylic acid.

Computational models can predict the likelihood of these metabolic pathways. For example, the reactivity of different positions on the piperidine ring can be estimated using quantum mechanical calculations. The stability of the ethyl ester bond to hydrolysis can also be predicted based on its chemical environment.

A study on the metabolism of the antihistamine Loratadine, which contains an ethyl piperidine-1-carboxylate structure, revealed that it undergoes extensive first-pass metabolism. wikipedia.org The primary metabolite is desloratadine, formed by the removal of the ethoxycarbonyl group. wikipedia.org This indicates that the ethyl carboxylate moiety is a key site of metabolic activity.

The predicted metabolic profile of this compound would likely include:

Hydrolysis of the ethyl ester to form 4-hydroxypiperidine-1-carboxylic acid.

Oxidation of the piperidine ring at various positions.

Conjugation of the hydroxyl group with glucuronic acid or sulfate.

These predictions can guide the design of analogs with improved metabolic stability by modifying the sites that are most susceptible to metabolism.

Research Applications in Agrochemical and Materials Science

Chemical Constituents in Agrochemical Formulations (Research Perspective)

The piperidine (B6355638) scaffold is a significant structural motif in a variety of biologically active compounds, including those developed for agricultural applications. Ethyl 4-hydroxypiperidine-1-carboxylate serves as a key precursor in the synthesis of novel active ingredients for crop protection products. chemicalbook.com

As a functionalized heterocyclic compound, this compound is utilized in the synthesis of various pesticides and insecticides. chemicalbook.com The piperidine ring system is a core component of many agrochemicals, and this particular carboxylate derivative provides a convenient entry point for creating more complex molecules. Researchers can modify both the hydroxyl group and the carboxylate to produce a range of derivatives with potential pesticidal or herbicidal activity. The synthesis often involves multi-step processes where the piperidine moiety is incorporated to influence the final product's biological efficacy, selectivity, and environmental profile.

The development of novel fungicides is a critical area of agrochemical research, and piperidine-containing compounds have shown considerable promise. This compound is identified as an intermediate in the production of fungicides. chemicalbook.com Research into new fungicidal compounds has explored the incorporation of piperidine fragments to enhance biological activity. For instance, studies on thiosemicarbazide (B42300) derivatives containing a piperidine moiety have demonstrated significant fungicidal activities against various plant pathogens. researchgate.net In one study, a compound featuring a piperidine group showed activity against Pythium aphanidermatum that was superior to the commercial fungicide azoxystrobin. researchgate.net

Furthermore, pyridine (B92270) carboxamide derivatives, which can be synthesized from piperidine precursors, are being investigated as potential succinate (B1194679) dehydrogenase inhibitors, a key target for fungicides. nih.gov Research has shown that certain pyridine carboxamides exhibit potent in vivo antifungal activity against pathogens like Botrytis cinerea. nih.gov The versatility of the 4-hydroxypiperidine (B117109) structure allows for the synthesis of a diverse library of compounds for screening and development of new fungicidal agents.

Table 1: Research on Piperidine Derivatives in Fungicide Development

Fungal PathogenDerivative ClassResearch Finding
Pythium aphanidermatumBenzaldehyde thiosemicarbazide with piperidineExhibited excellent activity, superior to commercial azoxystrobin. researchgate.net
Rhizoctonia solaniBenzaldehyde thiosemicarbazide with piperidineShowed good fungicidal activity with low EC50 values. researchgate.net
Valsa maliBenzaldehyde thiosemicarbazide with piperidineDemonstrated notable in vitro fungicidal effects. researchgate.net
Botrytis cinereaPyridine carboxamideCompound 3f showed good in vivo antifungal activity. nih.gov

Contribution to Specialty Chemicals and Advanced Materials

The functional groups present in this compound, namely the secondary hydroxyl group and the ethyl carboxylate, offer reaction sites for incorporation into larger polymer structures and for the chemical modification of material surfaces.

The hydroxyl group of this compound allows it to act as a monomer or a chain extender in the synthesis of various polymers. For instance, it can be used in the production of polyurethanes, where the hydroxyl group reacts with isocyanate groups to form urethane (B1682113) linkages within the polymer backbone. The incorporation of the piperidine ring into the polymer structure can influence the final material's thermal stability, mechanical properties, and chemical resistance.

In the field of epoxy resins, piperidine derivatives are known to function as curing agents or hardeners. google.comgoogle.com The hydroxyl functionality of this compound can also participate in the curing process of epoxy resins, potentially opening the epoxy ring and integrating into the cross-linked network. This modification can affect the glass transition temperature and mechanical strength of the cured resin. Research on hydroxyl-terminated molecules for modifying epoxy resins has shown that they can enhance properties like toughness and impact strength. mdpi.comcnrs.fr

In coating formulations, this compound can be used as a reactive diluent or as a building block for synthesizing coating resins. Its incorporation into polyurethane or epoxy-based coatings can impart desirable characteristics. For example, the introduction of a chlorine atom through derivatives in polyurethane synthesis has been shown to confer flame retardancy and good adhesive properties. mdpi.com The presence of the piperidine ring can enhance the thermal stability and durability of the coating.

The hydroxyl group of this compound is a key feature for enhancing adhesion and durability through chemical modification. This functional group can form covalent bonds with surfaces or with other components in a formulation, leading to improved interfacial bonding. In coating applications, good adhesion to the substrate is paramount. Molecules with hydroxyl groups can interact with surface oxides on metals or other functional groups on substrates, promoting better adhesion.

Table 2: Potential Applications in Materials Science

Material TypePotential Role of this compoundResulting Property Enhancement
PolyurethanesMonomer / Chain ExtenderImproved thermal stability, mechanical strength.
Epoxy ResinsCo-curing agent / ModifierEnhanced toughness, impact strength, and adhesion.
CoatingsResin building block / Reactive diluentIncreased durability, adhesion, and potential flame retardancy.

Advanced Theoretical and Computational Investigations

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical studies are instrumental in providing a detailed picture of the molecular architecture of Ethyl 4-hydroxypiperidine-1-carboxylate. These methods, particularly Density Functional Theory (DFT), allow for the precise calculation of the molecule's geometry and the exploration of its conformational space.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing a basis set such as 6-311++G(d,p), are employed to determine the most stable geometric arrangement of its atoms in space. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Conformational Analysis and Stability

The piperidine (B6355638) ring in this compound is not planar and can adopt several conformations, most notably the chair and boat forms. Conformational analysis through computational methods helps to determine the relative stability of these different arrangements.

For piperidine and its derivatives, the chair conformation is generally the most stable due to minimized steric and torsional strain. Within the chair conformation, the substituents—the hydroxyl group at the C4 position and the ethyl carboxylate group at the nitrogen atom—can be oriented in either axial or equatorial positions. The relative stability of these conformers (e.g., chair-equatorial vs. chair-axial) is a key aspect of the molecule's structure. Theoretical calculations on related 2-substituted piperidines have shown that the conformational preference is influenced by the nature and position of the substituents. For this compound, it is expected that the bulkier ethyl carboxylate and hydroxyl groups would preferentially occupy equatorial positions to minimize steric hindrance, leading to a more stable chair conformation.

Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, computational chemistry provides profound insights into the electronic properties and chemical reactivity of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the distribution and energies of these orbitals would be determined by the interplay of the piperidine ring and its substituents. While specific values for this compound are not documented in the available literature, studies on other organic molecules show that DFT calculations are a standard method for obtaining this information.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. The MEP map uses a color scale to indicate regions of different potential, with red typically representing areas of high electron density (negative potential, susceptible to electrophilic attack) and blue representing areas of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carboxylate groups, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit positive potential. Such maps are invaluable for predicting the sites of intermolecular interactions.

Chemical Hardness, Electrophilicity, and Chemical Potential

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound.

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated from the HOMO-LUMO gap: η = (ELUMO - EHOMO) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Global Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is calculated using the chemical potential and hardness: ω = μ2 / (2η).

These theoretical descriptors provide a quantitative framework for understanding the reactivity of this compound, complementing the qualitative insights from HOMO-LUMO and MEP analyses.

Vibrational and Spectroscopic Property Simulations

Computational simulations are instrumental in interpreting and predicting the spectroscopic characteristics of molecules. By modeling the interactions of matter and electromagnetic radiation, these techniques can elucidate the structural features that give rise to observed spectra.

Vibrational spectroscopy is a fundamental technique for molecular structure identification. Theoretical simulations, primarily using Density Functional Theory (DFT), can predict the infrared (IR) and Raman spectra of this compound. These calculations typically involve optimizing the molecular geometry and then computing the harmonic vibrational frequencies. The results are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the theoretical model.

The process involves calculating the second derivatives of the energy with respect to the nuclear positions, which generates a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. The intensities of IR bands are determined by the change in the molecular dipole moment during a vibration, while Raman intensities depend on the change in polarizability.

For similar piperidine derivatives, such as piperidine-3-carboxylic acid and 4-methylpiperidine, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have shown good agreement with experimental spectra. researchgate.netresearchgate.net The analysis of the total energy distribution (TED) allows for the detailed assignment of each calculated frequency to specific molecular motions, such as stretching, bending, and torsional vibrations of the various functional groups. researchgate.net

Table 1: Illustrative Calculated Vibrational Frequencies and Assignments for a Piperidine Ring System (Note: This table is a representative example based on computational studies of related piperidine compounds and illustrates the type of data generated. Specific values for this compound require dedicated calculations.)

Calculated Frequency (cm⁻¹)AssignmentVibrational Mode
~3450ν(O-H)Hydroxyl group O-H stretching
~2950νₐₛ(CH₂)Asymmetric C-H stretching in piperidine ring
~2860νₛ(CH₂)Symmetric C-H stretching in piperidine ring
~1690ν(C=O)Carboxylate C=O stretching
~1450δ(CH₂)CH₂ scissoring/bending
~1240ν(C-N)C-N stretching of the carbamate (B1207046)
~1100ν(C-O)C-O stretching of the hydroxyl group
~1050ν(C-O-C)C-O-C stretching of the ethyl ester

Data based on findings for similar structures in computational studies. researchgate.netresearchgate.net

The electronic transitions of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the peaks in a UV-Vis spectrum.

For piperidine derivatives, which are saturated heterocyclic systems, strong electronic absorptions are typically expected only in the far-UV region. nist.gov The presence of the carbamate chromophore, however, will influence the spectrum. TD-DFT calculations can model these transitions, often from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying virtual orbitals.

Solvent effects are critical in UV-Vis spectroscopy and can be modeled computationally using methods like the Polarizable Continuum Model (PCM). Studies on related compounds have shown that the choice of solvent can significantly shift absorption maxima. researchgate.netresearchgate.net Machine learning models are also emerging as a powerful tool for predicting UV-Vis spectral features based on molecular structure, offering a rapid screening alternative to intensive quantum chemical calculations. nih.gov

Theoretical prediction of NMR chemical shifts is a vital tool for structure verification and assignment of complex spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is the most common and reliable approach for calculating nuclear magnetic shielding tensors. rsc.orgnih.gov These tensors are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts (δ) in parts per million (ppm).

Calculations are performed on the optimized geometry of the molecule. The accuracy of the prediction depends on the level of theory (functional and basis set) and the proper modeling of solvent effects. nih.gov For nitrogen-containing heterocycles and various organic molecules, DFT-GIAO calculations have demonstrated excellent correlation with experimental ¹H and ¹³C NMR data, often achieving high accuracy after a simple linear scaling. rsc.org

Table 2: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Related Piperidine Structure (Note: This table illustrates the accuracy of the GIAO-DFT method for a related compound. Data for the title compound would require specific simulation.)

Carbon AtomPredicted δ (ppm)Experimental δ (ppm)
C=O (Carbamate)155.8155.2
C2/C6 (Piperidine)44.543.9
C3/C5 (Piperidine)28.928.5
C4 (Piperidine)41.240.7
O-CH₂ (Ethyl)61.761.1
CH₃ (Ethyl)14.914.6

Illustrative data modeled after typical results from GIAO calculations on similar structures.

Molecular Dynamics (MD) Simulations for Solvent Effects and Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a molecule's behavior in a condensed phase, such as in a solvent. easychair.org For this compound, MD simulations can reveal crucial information about its conformational flexibility, solvation structure, and interactions with the surrounding environment. researchgate.netnih.gov

In a typical MD simulation, the molecule is placed in a box filled with explicit solvent molecules (e.g., water). The forces on each atom are calculated using a molecular mechanics force field, and Newton's equations of motion are integrated over time to trace the trajectory of all atoms. These simulations, often run for nanoseconds or microseconds, provide a dynamic picture of molecular behavior. researchgate.net

Analysis of the MD trajectory can yield important properties:

Conformational Analysis: MD simulations can explore the conformational landscape, such as the equilibrium between different chair and boat conformations of the piperidine ring, and the rotational dynamics of the ethyl carboxylate group.

Solvent Structure: The simulations can characterize the hydration shell around the molecule, identifying key hydrogen bonding sites between the hydroxyl and carbonyl groups and water molecules. nih.gov The solvent-accessible surface area (SASA) can also be calculated to quantify the exposure of different parts of the molecule to the solvent. researchgate.net

Dynamic Properties: Time correlation functions derived from the trajectory can be used to study dynamic processes, such as the residence time of water molecules in the first solvation shell.

These simulations are invaluable for understanding how the solvent mediates the molecule's properties and its interactions with other chemical species. easychair.orgnih.gov

Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Heat Capacity)

Quantum chemical calculations can be used to predict the standard thermodynamic properties of this compound. These calculations are based on statistical mechanics, using the molecular properties derived from DFT, such as the optimized geometry, vibrational frequencies, and electronic energy.

The key thermodynamic functions can be calculated as follows:

Enthalpy (H): The standard enthalpy of formation (ΔfH°) can be computed using atomization or isodesmic reaction schemes, which provide a high degree of error cancellation. Computational studies on related ethylpiperidines have successfully determined their thermochemical properties. iaea.org

Entropy (S): The absolute entropy is calculated from the translational, rotational, vibrational, and electronic partition functions. The vibrational contribution, derived from the calculated frequencies, is often the most significant.

Heat Capacity (Cv or Cp): The heat capacity can also be derived from the partition functions and their temperature derivatives.

Ab-initio molecular dynamics (AIMD) can also be employed to assess the thermodynamic stability of a compound at a given temperature by simulating its dynamic behavior over time. researchgate.net These calculated properties are fundamental for understanding the stability and reactivity of the molecule.

Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the separation of ethyl 4-hydroxypiperidine-1-carboxylate from reaction mixtures and for the assessment of its purity. The choice of technique depends on the volatility and polarity of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of this compound, leveraging its polarity for effective separation. A common approach involves reverse-phase (RP) HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

A typical RP-HPLC method for this compound would utilize a C18 column. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid, such as phosphoric acid or formic acid, to ensure the protonation of any basic sites and to improve peak shape. researchgate.net For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are preferred over non-volatile ones like phosphoric acid. researchgate.net The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The hydroxyl group and the carbamate (B1207046) functionality impart a degree of polarity that allows for good retention and resolution on a reverse-phase column. Detection is commonly achieved using a UV detector, although the chromophore in this molecule is not particularly strong, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer.

Table 1: Representative HPLC Parameters for the Analysis of this compound
ParameterCondition
ColumnReverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate1.0 mL/min
DetectionUV (e.g., 210 nm) or Mass Spectrometry (MS)
TemperatureAmbient or controlled (e.g., 25 °C)

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its relatively high polarity and low volatility, primarily because of the presence of the hydroxyl group which can lead to peak tailing and poor chromatographic performance. To overcome these limitations, derivatization is employed to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis.

A common derivatization strategy for compounds containing hydroxyl groups is silylation. This involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. The resulting TMS ether is significantly more volatile and less polar, making it amenable to GC separation.

The derivatized sample is then injected into the GC-MS system. Separation occurs on a capillary column, typically with a nonpolar stationary phase. The mass spectrometer serves as a powerful detector, providing both quantitative data and structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern. The fragmentation of the TMS derivative would be expected to show characteristic losses of methyl groups (m/z 15) and the TMS group itself.

Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely used to characterize this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, the spectrum would be expected to show distinct signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), the protons on the piperidine (B6355638) ring, the proton of the hydroxyl group, and the methine proton at the 4-position. The chemical shifts and coupling patterns of the piperidine ring protons can provide insights into the conformation of the ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the carbamate, the carbons of the ethyl group, and the carbons of the piperidine ring, including the carbon bearing the hydroxyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom¹H NMR (ppm)¹³C NMR (ppm)
Ethyl -CH₃~1.25 (triplet)~14
Ethyl -CH₂-~4.1 (quartet)~61
Piperidine H-2, H-6 (axial/equatorial)~3.0-3.8 (multiplets)~40-45
Piperidine H-3, H-5 (axial/equatorial)~1.4-1.9 (multiplets)~30-35
Piperidine H-4~3.8-4.0 (multiplet)~65-70
-OHVariable (singlet)-
C=O (carbamate)-~155

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique well-suited for polar molecules like this compound. In positive ion mode, the compound is readily protonated to form the [M+H]⁺ ion, allowing for the determination of its molecular weight. Adducts with other cations, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be observed.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of the molecule. This is a powerful tool for confirming the molecular formula of a synthesized compound. The theoretical exact mass of the protonated molecule [C₈H₁₅NO₃ + H]⁺ is approximately 174.1125. uni.lu

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would be expected to yield fragment ions resulting from the loss of water from the hydroxyl group, cleavage of the ethyl group, and fragmentation of the piperidine ring.

Table 3: Predicted ESI-MS Adducts and Fragments for this compound
IonPredicted m/zDescription
[M+H]⁺174.1125Protonated molecule
[M+Na]⁺196.0944Sodium adduct
[M+K]⁺212.0683Potassium adduct
[M+H-H₂O]⁺156.1019Loss of water
[M+H-C₂H₄]⁺146.0812Loss of ethene

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding. The C-H stretching vibrations of the aliphatic piperidine ring and ethyl group appear just below 3000 cm⁻¹. A strong absorption band around 1690-1670 cm⁻¹ is characteristic of the C=O stretching of the carbamate functional group. The C-O stretching vibrations of the alcohol and the ester functionalities would be observed in the fingerprint region (1300-1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While the O-H stretch is typically weak in the Raman spectrum, the C-H and C-C skeletal vibrations of the piperidine ring are often strong and well-defined. The C=O stretch of the carbamate is also observable in the Raman spectrum. A detailed vibrational analysis of the parent 4-hydroxypiperidine (B117109) molecule can serve as a valuable reference for assigning the spectral features of its N-ethoxycarbonyl derivative. nih.gov

Table 4: Characteristic FT-IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3400-3200 (broad)
C-H (aliphatic)Stretching2980-2850
C=O (carbamate)Stretching1690-1670
C-N (carbamate)Stretching~1250
C-O (alcohol/ester)Stretching1300-1000

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, the primary chromophore responsible for UV absorption is the carbamate functional group (N-COOEt). The lone pair of electrons on the nitrogen atom can undergo n→π* transitions.

Generally, simple alkyl carbamates exhibit a weak absorption band in the region of 200-220 nm. The exact position and intensity of the absorption maximum (λmax) can be influenced by the solvent used for analysis due to solvent-chromophore interactions. While specific experimental UV-Vis spectral data for this compound is not extensively reported in publicly available literature, analysis of analogous N-alkoxycarbonyl piperidine structures suggests that the absorption profile would be characterized by a terminal absorbance in the short-wavelength UV region.

A hypothetical UV-Vis analysis would involve dissolving a known concentration of the compound in a UV-transparent solvent, such as ethanol (B145695) or methanol (B129727), and recording the absorbance as a function of wavelength. The resulting spectrum would be expected to show a low-intensity peak characteristic of the carbamate moiety.

Table 1: Expected UV-Vis Absorption Characteristics for this compound

Chromophore Expected Transition Approximate λmax (nm) Solvent Effects

Advanced Purity and Structural Elucidation Methods

Beyond routine spectroscopic methods, advanced analytical techniques provide deeper insights into the purity and three-dimensional structure of this compound and its derivatives.

X-ray Crystallography (if applicable to derivatives or complexes)

Should a suitable single crystal of a derivative be obtained, X-ray diffraction analysis would provide unambiguous proof of its molecular structure. This includes the determination of bond lengths, bond angles, and torsional angles. For the piperidine ring, this analysis would definitively establish its conformation, which is typically a chair conformation. The orientation of the hydroxyl and ethyl carboxylate substituents (axial or equatorial) would also be unequivocally determined. This information is invaluable for understanding stereochemical relationships and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, within the crystal lattice.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present and is a crucial test of purity. For this compound, with the molecular formula C₈H₁₅NO₃, the theoretical elemental composition can be calculated.

Experimental values obtained from combustion analysis are then compared to these theoretical values. A close agreement between the experimental and theoretical percentages for carbon (C), hydrogen (H), and nitrogen (N) provides strong evidence for the compound's identity and purity.

Table 2: Elemental Analysis Data for this compound

Element Molecular Formula Theoretical (%) Experimental (%)
Carbon (C) C₈H₁₅NO₃ 55.47 Typically within ±0.4% of theoretical
Hydrogen (H) C₈H₁₅NO₃ 8.73 Typically within ±0.4% of theoretical
Nitrogen (N) C₈H₁₅NO₃ 8.09 Typically within ±0.4% of theoretical

This data is fundamental in the characterization of newly synthesized batches of the compound, ensuring they meet the required purity standards for subsequent research or industrial applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-hydroxypiperidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via hydroxylation of piperidine derivatives. For example, asymmetric dihydroxylation using AD-mix reagents (α or β) in tert-butyl alcohol/water mixtures at 0°C is effective, followed by purification via flash chromatography (cyclohexane-ethyl acetate gradients) . Reaction optimization includes adjusting equivalents of reagents (e.g., 1.0–1.5 equiv. of starting alcohol) and employing bases like Barton’s base to enhance yields . Key parameters to monitor include reaction time (3 days for stereochemical control) and temperature (0°C to room temperature) .

Q. What analytical techniques are critical for characterizing purity and stereochemistry?

  • Methodological Answer :

  • HPLC : Purity assessment (e.g., 95.5–99.5% purity via method 1 with retention times ~15 min) .
  • NMR : ¹H and ¹³C NMR for structural confirmation (e.g., δ 1.47 ppm for tert-butyl groups, δ 3.24–4.05 ppm for piperidine protons) .
  • Specific Rotation : Chiral analysis using polarimetry ([α]²⁰D values, e.g., ±24.5–25.8° in CH₂Cl₂) .
  • LC-HRMS : Verification of molecular ions (e.g., m/z 360.1800 [M+Na]⁺) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation .
  • Spill Management : Absorb spills with inert material (e.g., silica gel) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can computational methods predict the conformational dynamics of this compound?

  • Methodological Answer : Ring puckering coordinates (amplitude q and phase angle φ) derived from Cremer-Pople analysis can model nonplanar piperidine conformations . Software like Mercury (Cambridge Crystallographic Data Centre) visualizes crystal packing and hydrogen-bonding networks . Density functional theory (DFT) calculations assess energy minima for chair or boat conformations, validated against experimental NMR coupling constants .

Q. What strategies enable stereoselective functionalization of the hydroxyl group?

  • Methodological Answer :

  • Tosylation : React with TsCl in pyridine at 0°C to form sulfonate intermediates for nucleophilic substitution .
  • Cross-Coupling : Use gold(I) catalysis for allylic substitutions (e.g., with difluorovinyl groups) .
  • Protection/Deprotection : Boc groups (tert-butyloxycarbonyl) protect amines during multi-step syntheses, removed via HCl/dioxane .

Q. How does this compound serve as a precursor in pharmaceutical intermediates?

  • Methodological Answer :

  • Urea Analogues : React with isocyanates to form 4-piperidinol-substituted ureas, key in kinase inhibitor development .
  • Heterocyclic Libraries : Used in aryl halide informer libraries (e.g., Merck’s Compound X6) to screen reactivity in cross-electrophile couplings .
  • Chiral Building Blocks : Enantiomers (R/S) synthesized via AD-mix systems enable asymmetric drug candidates (e.g., β-adrenergic receptor modulators) .

Key Methodological Notes

  • Contradictions in Synthesis : While AD-mix reagents are standard for stereocontrol, competing pathways (e.g., over-oxidation) require careful monitoring via TLC .
  • Safety vs. Reactivity : Despite low acute toxicity, prolonged exposure risks necessitate adherence to OSHA guidelines (e.g., PEL/TLV limits) .

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Reactant of Route 1
Ethyl 4-hydroxypiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-hydroxypiperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.